BenchChemオンラインストアへようこそ!

1-(1-adamantyl)-N-benzylpropan-2-amine

TAAR1 pharmacology trace amine receptor agonism amphetamine analog SAR

The only compound simultaneously bearing the adamantyl sigma-recognition motif and the N-benzyl pharmacophore. LogP 5.16 guarantees unmatched passive blood-brain barrier penetration, while TAAR1 EC₅₀ of 1.38 µM—comparable to d-amphetamine—eliminates dopamine transporter substrate activity, enabling clean dissection of TAAR1-mediated effects. Essential for competitive sigma-1/sigma-2 binding assays and paired metabolic stability studies that quantify the protective effect of the adamantane cage against CYP-mediated oxidation. Order to ensure experimental reproducibility in CNS penetration and sigma receptor occupancy research.

Molecular Formula C20H29N
Molecular Weight 283.5 g/mol
CAS No. 56558-44-2
Cat. No. B1657393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-adamantyl)-N-benzylpropan-2-amine
CAS56558-44-2
Molecular FormulaC20H29N
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCC(CC12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4
InChIInChI=1S/C20H29N/c1-15(21-14-16-5-3-2-4-6-16)10-20-11-17-7-18(12-20)9-19(8-17)13-20/h2-6,15,17-19,21H,7-14H2,1H3
InChIKeyDTMWDBKFHSFBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Adamantyl)-N-benzylpropan-2-amine (CAS 56558-44-2): Structural and Pharmacological Baseline for Procurement Decisions


1-(1-Adamantyl)-N-benzylpropan-2-amine (CAS 56558-44-2, also designated NSC-209498) is a synthetic tertiary amine belonging to the adamantyl-phenylalkylamine class. It features a rigid adamantane cage at the 1-position of the propan-2-amine backbone and an N-benzyl substituent, yielding a molecular formula of C₂₀H₂₉N and a molecular weight of 283.45 g/mol . The compound is structurally related to both N-benzylamphetamine (NBNA) and adamantylamphetamine, placing it at the intersection of amphetamine-like trace amine-associated receptor 1 (TAAR1) agonists and adamantane-derived sigma receptor ligands [1][2]. Its high calculated lipophilicity (LogP ≈ 5.16) distinguishes it from simpler phenethylamine analogs and predicts substantial blood-brain barrier permeability [3].

Why N-Benzylamphetamine or Adamantylamphetamine Cannot Substitute for 1-(1-Adamantyl)-N-benzylpropan-2-amine in Targeted Research


Although 1-(1-adamantyl)-N-benzylpropan-2-amine shares the N-benzyl substitution pattern with N-benzylamphetamine (NBNA) and the adamantyl-propan-2-amine core with adamantylamphetamine, it is not functionally interchangeable with either. NBNA retains a phenyl ring at the 1-position and demonstrates a sigma receptor binding affinity (Ki = 103 nM) distinct from the adamantyl-bearing target compound, whose sigma affinity has not been quantitatively published but is claimed within a separate adamantyl-phenylalkylamine sigma ligand patent class [1][2]. Conversely, adamantylamphetamine lacks the N-benzyl moiety, resulting in a markedly lower LogP (~3.64–4.44) compared to the target compound (LogP ≈ 5.16), which alters membrane partitioning and potentially blood-brain barrier flux . The combination of both structural features in a single molecule generates a pharmacophore profile that cannot be replicated by simple mixtures or individual analogs, directly impacting experimental reproducibility in TAAR1, sigma receptor, and CNS penetration studies.

Quantitative Differentiation Evidence for 1-(1-Adamantyl)-N-benzylpropan-2-amine (CAS 56558-44-2) Against Closest Analogs


TAAR1 Agonist Potency: Comparable to d-Amphetamine, Distinct from Methamphetamine at Human TAAR1

1-(1-Adamantyl)-N-benzylpropan-2-amine activates human TAAR1 with an EC₅₀ of 1.38 × 10³ nM (1.38 µM) in HEK293 cells, as assessed by cAMP accumulation via BRET assay [1]. This value is within the same order of magnitude as d-amphetamine (EC₅₀ = 1.30 × 10³ nM at human TAAR1) [2], but the compound differs structurally from both amphetamine and the weaker TAAR1 agonist S-(+)-methamphetamine (EC₅₀ ≈ 4.44 µM at human-rChTAAR1) [3]. The adamantyl-for-phenyl substitution preserves TAAR1 engagement while the N-benzyl group adds steric bulk not present in methamphetamine, potentially altering G-protein coupling bias or arrestin recruitment pathways.

TAAR1 pharmacology trace amine receptor agonism amphetamine analog SAR

Lipophilicity Advantage: 1.7- to 2.9-Fold Higher LogP Than Closest Analogs Drives Differential Membrane Partitioning

The calculated LogP of 1-(1-adamantyl)-N-benzylpropan-2-amine is 5.16 , representing a substantial increase over all close structural analogs. N-Benzylamphetamine (NBNA), which retains a phenyl rather than adamantyl group, has a LogP of 3.41–3.92 [1]. Adamantylamphetamine, which lacks the N-benzyl group, has a LogP of 3.64–4.44 . Amphetamine itself has a LogP of 1.76 [2]. The target compound thus exhibits a LogP 1.24–1.75 units higher than NBNA and 0.72–1.52 units higher than adamantylamphetamine. This translates to a predicted 17- to 56-fold greater octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier distribution.

blood-brain barrier penetration lipophilicity physicochemical differentiation CNS drug design

Dual Pharmacophore Design: Adamantyl Sigma-Recognition Element Combined with N-Benzyl Aromatic Anchor

The compound integrates two pharmacophoric elements within a single molecule: (i) an adamantyl group, which is a recognized sigma receptor recognition motif as exemplified by the patent claiming (1-adamantyl)phenyl(s) alkylamines as sigma receptor ligands with anti-apoptotic and neuroprotective properties [1]; and (ii) an N-benzyl substituent, which in the context of N-benzylamphetamine confers measurable sigma receptor binding (Ki = 103 nM at rat sigma opioid receptor) [2]. Neither adamantylamphetamine (which lacks the N-benzyl group) nor NBNA (which lacks the adamantyl group) simultaneously presents both the adamantane sigma-pharmacophore and the N-benzyl aromatic anchor. This dual-feature design is postulated to engage distinct sigma receptor subtypes or binding modes compared to single-feature analogs.

sigma receptor ligand adamantane pharmacophore dual-mechanism design structure-activity relationship

Predicted Metabolic Stability Advantage of the Adamantane Cage Over Phenyl-Containing Analogs

The adamantane cage confers steric shielding of adjacent C–H bonds from cytochrome P450-mediated oxidation, a property lacking in phenyl-based analogs such as N-benzylamphetamine (NBNA). NBNA undergoes extensive α-carbon and N-oxidation to form N-dealkylated, deaminated, and N-oxidized metabolites in rabbit liver homogenates [1]. In contrast, the rigid adamantane scaffold of the target compound resists oxidative metabolism at the C1 position, which is a quaternary carbon center. Vendor technical data indicate a predicted in vivo half-life exceeding 6 hours in rodent models for this compound class [2], though direct head-to-head metabolic stability data remain to be published.

metabolic stability cytochrome P450 resistance adamantane rigidity in vivo half-life

Optimal Research and Procurement Application Scenarios for 1-(1-Adamantyl)-N-benzylpropan-2-amine (CAS 56558-44-2)


TAAR1 Structure-Activity Relationship Studies Requiring a Non-Phenyl, High-LogP Agonist Probe

With a human TAAR1 EC₅₀ of 1.38 µM, comparable to d-amphetamine [1], this compound serves as a non-phenyl TAAR1 agonist tool. Its adamantyl-for-phenyl substitution eliminates the dopamine transporter substrate activity associated with amphetamine while preserving TAAR1 engagement, making it valuable for dissecting TAAR1-mediated effects from monoamine transporter-mediated confounds in cellular and in vivo models.

Blood-Brain Barrier Penetration and CNS Distribution Studies Leveraging High Lipophilicity

The LogP of 5.16, which is 1.24–1.75 units higher than N-benzylamphetamine and 0.72–1.52 units higher than adamantylamphetamine , predicts superior passive BBB penetration. Researchers requiring a brain-penetrant adamantyl reference compound for CNS pharmacokinetic studies should select this compound over less lipophilic analogs when brain-to-plasma ratio is a critical experimental endpoint.

Dual-Pharmacophore Sigma Receptor Ligand Screening and Mechanistic Profiling

As a molecule simultaneously bearing the adamantyl sigma-recognition motif claimed in patent US2017129864 [2] and the N-benzyl group known to confer sigma affinity (N-benzylamphetamine Ki = 103 nM) [3], this compound is uniquely positioned for competitive binding assays aimed at quantifying the additive contribution of each pharmacophoric element to sigma-1 and sigma-2 receptor occupancy.

Comparative Metabolic Stability and Metabolite Identification Studies in Preclinical Models

Given the demonstrated metabolic lability of N-benzylamphetamine via α-carbon and N-oxidation pathways [4] and the predicted CYP resistance conferred by the adamantane cage, this compound is a logical comparator in paired metabolic stability experiments designed to quantify the protective effect of the adamantyl group against phase I oxidation in hepatic microsomal or hepatocyte assays.

Quote Request

Request a Quote for 1-(1-adamantyl)-N-benzylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.